molecular formula C16H13ClN2S B5879655 N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No. B5879655
M. Wt: 300.8 g/mol
InChI Key: KBWCGNBWXAQLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiazole family of compounds, which are known for their diverse biological activities. CTZ has been shown to have a range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been widely studied for its potential applications in scientific research. One area of research is its anti-inflammatory properties. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine's anti-cancer properties. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to induce apoptosis, or programmed cell death, in a range of cancer cell lines, including breast, lung, and colon cancer cells. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for cancer.
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus type 1. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for viral infections.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the inhibition of several signaling pathways. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has also been shown to inhibit the activation of mitogen-activated protein kinases, which are involved in a range of cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is that it is relatively easy to synthesize and purify. This makes it a cost-effective compound for lab experiments. However, one limitation of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. One area of research is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another area of research is to investigate its anti-cancer properties and its potential as a treatment for cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves the reaction of 3-chloroaniline and 4-methylphenacyl bromide in the presence of potassium carbonate and sulfur powder. The reaction takes place in acetonitrile at a temperature of 80°C for 24 hours. The resulting product is then purified by recrystallization from ethanol to yield N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine as a white solid.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-11-5-7-12(8-6-11)15-10-20-16(19-15)18-14-4-2-3-13(17)9-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWCGNBWXAQLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

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